molecular formula C10H9NO2 B1630202 (5-(Furan-2-yl)pyridin-3-yl)methanol CAS No. 887973-98-0

(5-(Furan-2-yl)pyridin-3-yl)methanol

Cat. No. B1630202
Key on ui cas rn: 887973-98-0
M. Wt: 175.18 g/mol
InChI Key: NMFJKAUCYZMNHN-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 0.10 g of (5-bromopyridin-3-yl)methanol in 5 mL of dioxane, 72 mg of 2-furanboronic acid, 67 mg of lithium chloride, 0.51 g of cesium carbonate, 5.4 mg of palladium acetate and 20 mg of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl were added at room temperature, and the mixture was heated under reflux for 1 hour 30 minutes under a nitrogen atmosphere. The reaction mixture was cooled to room temperature, and the solvent was then distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with chloroform:methanol=95:5 to 90:10 to obtain 39 mg of (5-(2-furyl)pyridin-3-yl)methanol as a yellow oily substance.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.4 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1B(O)O.[Cl-].[Li+].C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1 |f:2.3,4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CO
Name
Quantity
72 mg
Type
reactant
Smiles
O1C(=CC=C1)B(O)O
Name
Quantity
67 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
cesium carbonate
Quantity
0.51 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour 30 minutes under a nitrogen atmosphere
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
elution with chloroform

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C(C=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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